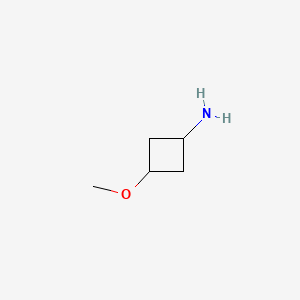

3-Methoxycyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZHBPUHGUPFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693370, DTXSID201306039 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-98-5, 1363381-00-3 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYCYCLOBUTANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxycyclobutanamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxycyclobutanamine, a valuable building block in medicinal chemistry. The document details its chemical properties, stereoisomers, safety information, and a representative synthetic protocol.

Chemical and Physical Properties

This compound is a cycloalkylamine that exists as two primary stereoisomers: cis and trans. The properties of these isomers can differ, and they are typically supplied and handled as distinct chemical entities. The trans isomer is commonly available as a hydrochloride salt.

Table 1: Summary of Quantitative Data for this compound Isomers

| Property | cis-3-Methoxycyclobutanamine | trans-3-Methoxycyclobutanamine Hydrochloride |

| CAS Number | 1268521-35-2[1] | 1408074-49-6[2] |

| Molecular Formula | C₅H₁₁NO[1] | C₅H₁₂ClNO |

| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol |

| Boiling Point | 122.1 ± 33.0 °C (at 760 Torr)[1] | Data not available for the free base |

| Density | 0.97 ± 0.1 g/cm³ (at 20°C, 760 Torr)[1] | Data not available |

| Flash Point | 25.4 ± 18.6 °C[1] | Data not available |

| pKa | 10.23 ± 0.40 (Predicted)[1] | Data not available |

| Storage Conditions | 2-8°C, protect from light[1] | Inert atmosphere (Nitrogen or Argon) at 2-8°C |

Safety and Handling

The cis isomer of this compound is classified as a flammable liquid that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[1] Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information (cis-isomer):

-

Signal Word: Danger[1]

-

Hazard Statements:

-

Precautionary Statements:

While specific data for the trans isomer is less available, related cycloalkylamines are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) or be harmful if swallowed (H302).[3] Standard laboratory safety precautions should be observed for both isomers.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone, 3-methoxycyclobutanone. This reaction is a cornerstone of amine synthesis in organic chemistry.

Representative Protocol: Synthesis via Reductive Amination

This protocol describes a general, one-pot procedure for the synthesis of this compound from 3-methoxycyclobutanone using ammonia and a borohydride reducing agent.

Materials:

-

3-methoxycyclobutanone

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen supply for inert atmosphere

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methoxycyclobutanone (1.0 eq).

-

Solvent and Amine Source: Dissolve the ketone in anhydrous methanol. To this solution, add an excess of a 7N solution of ammonia in methanol (e.g., 5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS if required.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Workup - Quenching: Carefully quench the reaction by the slow addition of water.

-

Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup - Separation: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography as needed.

Note: Sodium cyanoborohydride is often preferred as it is less reactive towards the starting ketone compared to the intermediate imine, reducing the formation of the alcohol byproduct.[4] However, it is highly toxic and requires careful handling. Sodium triacetoxyborohydride is a milder and less toxic alternative.[4]

Applications in Drug Discovery

While this compound itself is not known to be biologically active, its structural motif is of significant interest in medicinal chemistry. Cycloalkanes, particularly cyclobutanes, are increasingly utilized as bioisosteres for phenyl rings or other functional groups to improve metabolic stability, solubility, and selectivity of drug candidates.

The amine functionality serves as a critical synthetic handle for introducing the scaffold into larger, more complex molecules. Similar small cycloalkylamines are key intermediates in the synthesis of compounds targeting the central nervous system, such as dopamine receptor antagonists and potential antidepressants.[5] Therefore, the primary application of this compound is as a foundational building block for the discovery and development of novel therapeutics. Its value lies in its ability to introduce a constrained, three-dimensional methoxy-substituted cyclobutane ring into potential drug molecules.

References

- 1. DSpace [open.bu.edu]

- 2. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxycyclopentanamine | C6H13NO | CID 57580071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-[(Methylamino)methyl]cyclobutan-1-ol|C6H13NO [benchchem.com]

Synthesis and Characterization of 3-Methoxycyclobutanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxycyclobutanamine, a valuable building block in medicinal chemistry and drug development. This document outlines a proposed synthetic pathway, detailed experimental protocols based on established chemical principles, and a thorough characterization profile.

Synthesis

The most plausible and efficient synthetic route to this compound is the reductive amination of its corresponding ketone precursor, 3-methoxycyclobutanone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 3-methoxycyclobutanone. In the presence of an ammonia source, an imine is formed, which is subsequently reduced in situ by a suitable reducing agent, such as sodium borohydride, to yield this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 3-Methoxycyclobutanone

Materials:

-

3-Methoxycyclobutanone

-

Ammonia in methanol (7 N solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

To a solution of 3-methoxycyclobutanone (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

For purification, the crude product can be distilled under reduced pressure or converted to its hydrochloride salt by treatment with HCl in diethyl ether followed by recrystallization.

Characterization

The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected characterization data.

Physical Properties

| Property | Value (Predicted) |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Boiling Point | 120-125 °C |

| Appearance | Colorless liquid |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | CH-O |

| ~3.3 | s | 3H | OCH₃ |

| ~3.0 - 3.2 | m | 1H | CH-N |

| ~2.0 - 2.2 | m | 2H | CH₂ (adjacent to CH-N) |

| ~1.7 - 1.9 | m | 2H | CH₂ (adjacent to CH-O) |

| ~1.5 (broad) | s | 2H | NH₂ |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~75 - 80 | CH-O |

| ~55 - 60 | OCH₃ |

| ~45 - 50 | CH-N |

| ~30 - 35 | CH₂ |

| ~25 - 30 | CH₂ |

2.2.3. Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 101 | [M]⁺ (Molecular ion) |

| 84 | [M - NH₃]⁺ |

| 70 | [M - OCH₃]⁺ |

| 57 | [C₄H₉]⁺ or fragmentation of the cyclobutane ring |

2.2.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (amine) |

| 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (amine) |

| 1080 - 1150 | Strong | C-O stretch (ether) |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Ammonia solutions are corrosive and have a pungent odor. Handle with appropriate care.

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources. The predicted characterization data serves as a valuable reference for confirming the identity and purity of the synthesized compound.

Spectroscopic Profile of 3-Methoxycyclobutanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Methoxycyclobutanamine. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on established spectroscopic principles and data from analogous chemical structures. This guide also outlines standard experimental protocols for acquiring such data and includes a logical workflow for the spectroscopic analysis of a novel small molecule. This document is intended to serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry who may be working with or synthesizing this compound.

Introduction

This compound is a small organic molecule featuring a cyclobutane ring, a primary amine, and a methoxy ether functional group. As a substituted cyclobutylamine, it represents a class of compounds that are of interest in medicinal chemistry due to their potential as bioisosteres for other cyclic and acyclic amines in drug candidates. The rigid four-membered ring can impart specific conformational constraints, which can be advantageous for optimizing ligand-receptor interactions. Accurate spectroscopic characterization is a critical first step in the synthesis and evaluation of any new chemical entity. This guide provides an in-depth, albeit predictive, spectroscopic profile to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C-1 (CH-NH₂) | ~ 3.2 - 3.8 | Multiplet | 1H |

| H on C-3 (CH-OCH₃) | ~ 3.8 - 4.2 | Multiplet | 1H |

| Methoxy Protons (-OCH₃) | ~ 3.3 | Singlet | 3H |

| Ring Protons (CH₂) | ~ 1.8 - 2.5 | Multiplets | 4H |

| Amine Protons (-NH₂) | ~ 1.5 - 2.5 (variable) | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (CH-NH₂) | ~ 45 - 55 |

| C-3 (CH-OCH₃) | ~ 70 - 80 |

| C-2, C-4 (CH₂) | ~ 25 - 35 |

| Methoxy Carbon (-OCH₃) | ~ 55 - 60 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Alkane | C-H Stretch (sp³) | 2850 - 2960 | Strong |

| Ether | C-O Stretch | 1050 - 1150 | Strong |

| Methoxy Group | C-H Stretch | 2800 - 2860 | Weak |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

| m/z | Ion | Comments |

| 101 | [M]⁺ | Molecular ion (expected to be an odd number due to the presence of one nitrogen atom) |

| 84 | [M-NH₃]⁺ | Loss of ammonia |

| 70 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 57 | [C₄H₉]⁺ | Cyclobutyl fragment after loss of functional groups |

| 45 | [CH₃O=CH₂]⁺ | Common fragment from α-cleavage of ethers |

| 30 | [CH₂=NH₂]⁺ | Common fragment from α-cleavage of primary amines |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of a small molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[1] An internal standard such as tetramethylsilane (TMS) may be added. The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field is then shimmed to improve its homogeneity, which enhances the resolution of the spectra. For a ¹H NMR spectrum, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[2] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[3] Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly onto a crystal (e.g., diamond or germanium).[3][4] A background spectrum of the empty sample holder (or pure solvent) is first recorded and then automatically subtracted from the sample spectrum to show only the absorbance of the compound.[4] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

In a typical mass spectrometry procedure, the sample is introduced into the instrument and ionized.[5] For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion.[5] This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments.[6] The ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[7] A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized small molecule such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide to cis- and trans-3-Methoxycyclobutanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the cis- and trans- isomers of 3-methoxycyclobutanamine. These compounds are valuable building blocks in medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. The rigid, puckered cyclobutane scaffold offers a unique three-dimensional framework that can be exploited to enhance pharmacological properties such as potency, selectivity, and metabolic stability.

Introduction

The strategic incorporation of small, rigid carbocyclic scaffolds is a well-established approach in modern drug design to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The cyclobutane ring, in particular, provides a conformationally constrained structure that can orient pharmacophoric groups in a precise manner, leading to enhanced binding affinity and selectivity for biological targets. The this compound isomers, with their amine and methoxy functionalities, serve as versatile synthons for the creation of diverse chemical libraries aimed at various therapeutic targets. This guide details the stereoselective synthesis, spectroscopic characterization, and known biological relevance of the cis- and trans- isomers of this compound.

Synthesis of cis- and trans-3-Methoxycyclobutanamine

The stereoselective synthesis of cis- and trans-3-methoxycyclobutanamine typically involves a multi-step sequence starting from a commercially available cyclobutane precursor. A common strategy involves the reduction of a ketone to an alcohol, followed by methylation and subsequent introduction of the amine functionality. The stereochemistry is often controlled during the reduction step or through the use of stereoisomerically pure starting materials.

A general synthetic approach can be conceptualized as starting from 3-oxocyclobutanecarboxylic acid. The ketone can be protected, for instance, as a ketal, and the carboxylic acid can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the ketone can be reduced to the corresponding alcohol, which can then be methylated. The stereoselectivity of the reduction of the ketone (e.g., using different reducing agents) can yield either the cis- or trans- alcohol precursor, which then dictates the final stereochemistry of the methoxy and amine groups. Another route involves the conversion of 3-oxocyclobutanecarboxylic acid to 3-Boc-aminomethyl cyclobutanone, which can then be further manipulated.

While specific, detailed public-domain protocols for the synthesis of these exact isomers are scarce, the general principles of stereoselective synthesis of substituted cyclobutanes apply. The synthesis of related compounds, such as cis-3-methylcyclobutanamine hydrochloride, involves the deprotection of a Boc-protected amine with hydrochloric acid.

Spectroscopic Characterization

The unambiguous differentiation of the cis- and trans- isomers of this compound is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial relationship between the methoxy and amino groups leads to distinct chemical shifts and coupling constants for the cyclobutane ring protons.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the hydrochloride salts of cis- and trans-3-methoxycyclobutanamine.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| cis -3-Methoxycyclobutanamine HCl | DMSO-d₆ | - | 7.22 (d, J=6.0 Hz, 1H), 6.49 (d, J=7.2 Hz, 1H), 5.56 (s, 2H), 3.96 (s, 2H), 3.90-3.85 (m, 2H), 3.75-3.59 (m, 4H), 3.34-3.20 (m, 2H) | - |

| trans -3-Methoxycyclobutanamine HCl | CD₃OD | - | 8.57 (s, 1H), 7.21-7.14 (m, 1H), 6.99-6.92 (m, 1H), 5.58-5.31 (m, 1H), 4.50-4.35 (m, 1H) | - |

Note: The provided ¹H NMR data from patent literature appears to be for derivative compounds where the amine has been further functionalized. The data is presented here as found in the source documents.[1][2]

Applications in Drug Discovery and Development

The cis- and trans- isomers of this compound are valuable building blocks for the synthesis of biologically active molecules. Their incorporation into drug candidates can lead to improved pharmacological properties.[3]

Known Biological Targets

Recent patent literature highlights the use of these isomers in the development of inhibitors for key oncology targets:

-

Poly (ADP-ribose) Polymerase 14 (PARP14): Both cis- and trans-3-methoxycyclobutanamine have been used in the synthesis of quinazolinone-based PARP14 inhibitors.[2] PARP14 is implicated in the regulation of cellular signaling pathways and is a target for cancer and inflammatory diseases.[2]

-

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C Mutant: The trans-isomer has been incorporated into small molecule inhibitors targeting the KRAS G12C mutant, a key driver in several cancers, including non-small cell lung cancer and colorectal cancer.[4]

Signaling Pathways

The therapeutic utility of compounds derived from these isomers lies in their ability to modulate critical cellular signaling pathways.

PARP14 is known to influence signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells. The development of inhibitors for PARP14 is an active area of research.

Caption: Inhibition of PARP14 by derived compounds.

The KRAS protein is a central node in the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival. The G12C mutation leads to constitutive activation of this pathway, driving tumorigenesis. Inhibitors derived from trans-3-methoxycyclobutanamine are designed to block this aberrant signaling.[5]

Caption: Targeting the KRAS G12C signaling cascade.

Conclusion

The cis- and trans- isomers of this compound are valuable and versatile building blocks in the field of drug discovery. Their rigid cyclobutane core provides a unique structural motif that can be leveraged to design potent and selective inhibitors of important therapeutic targets, as evidenced by their recent application in the development of PARP14 and KRAS G12C inhibitors. This guide provides a foundational understanding of their synthesis, characterization, and biological relevance, which will be of utility to researchers and scientists working on the design and development of novel therapeutics. Further exploration of these isomers in the synthesis of new chemical entities is warranted to fully exploit their potential in medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

The Emerging Potential of 3-Methoxycyclobutanamine Analogs in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is an increasingly important structural component in medicinal chemistry, prized for its ability to confer unique three-dimensional conformations and favorable physicochemical properties to bioactive molecules.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and structure-activity relationships (SAR) of 3-methoxycyclobutanamine and its structural analogs and derivatives. In the absence of extensive direct research on this specific scaffold, this paper draws upon established synthetic methodologies for substituted cyclobutanes and the known biological roles of analogous compounds to provide a predictive framework for researchers. This guide aims to serve as a foundational resource to stimulate and guide future research and development in this promising area of chemical biology.

Introduction to the this compound Scaffold

The this compound core combines the conformational rigidity of the cyclobutane ring with the functional handles of a primary amine and a methoxy group. This unique combination offers several potential advantages in drug design:

-

Improved Metabolic Stability: The cyclobutane ring can act as a bioisostere for more metabolically labile groups, potentially enhancing the pharmacokinetic profile of a drug candidate.[1][3]

-

Three-Dimensional Diversity: The non-planar nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling tailored interactions with biological targets.[1][4]

-

Modulation of Physicochemical Properties: The methoxy and amine groups provide opportunities to fine-tune polarity, lipophilicity, and hydrogen bonding capacity, which are critical for cell permeability and target engagement.

This guide will systematically explore the synthetic pathways to access this scaffold and its derivatives, discuss potential biological applications based on data from structurally related compounds, and propose a framework for systematic SAR studies.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be approached through several strategic pathways. The following sections detail plausible experimental protocols for the synthesis of the core structure and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to this compound can be envisioned starting from a commercially available cyclobutane derivative, such as cyclobutanone. The key steps would involve the introduction of the methoxy and amine functionalities.

Experimental Protocol: Synthesis of this compound

-

Reduction of Cyclobutanone: To a solution of cyclobutanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature, then quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cyclobutanol.

-

Etherification of Cyclobutanol: The crude cyclobutanol (1.0 eq) is dissolved in anhydrous THF, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added carefully at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give methoxycyclobutane.

-

Functionalization and Amination: Further functionalization to introduce the amine group can be achieved through various methods, such as a Hofmann or Curtius rearrangement from a carboxylic acid derivative, or reductive amination of a ketone. A potential route involves the conversion of a suitable cyclobutane precursor to 3-methoxycyclobutanone, followed by reductive amination.

Derivatization of this compound

The primary amine of this compound serves as a versatile handle for a wide range of derivatization reactions, including N-alkylation, N-acylation, and sulfonylation.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone.

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM) or dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound and the carbonyl compound in the chosen solvent.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Experimental Protocol: N-Acylation

-

Materials:

-

This compound (1.0 eq)

-

Acyl chloride or carboxylic acid anhydride (1.1 eq)

-

Triethylamine or pyridine as a base

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve this compound in DCM and cool to 0 °C.

-

Add the base.

-

Add the acylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by crystallization or column chromatography.

-

Synthetic Workflow Diagram

References

Navigating the Uncharted: A Technical Guide to the Hypothetical Biological Activity Screening of 3-Methoxycyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available information regarding the biological activity of 3-Methoxycyclobutanamine. This molecule represents a novel chemical entity with uncharacterized potential. This guide, therefore, presents a hypothetical, yet rigorous, framework for the initial biological activity screening of this and other novel small molecules. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to serve as a technical template for such an investigation.

Introduction to a Novel Chemical Entity

This compound is a small molecule featuring a cyclobutane ring, a primary amine, and a methoxy group. The strained cyclobutane ring offers a three-dimensional scaffold that is distinct from more common ring systems in medicinal chemistry. The primary amine provides a key site for hydrogen bonding and potential salt formation, while the methoxy group can influence lipophilicity and metabolic stability. The combination of these features makes it an intriguing candidate for biological screening, as its unique structure may lead to novel interactions with biological targets.

A General Framework for Biological Activity Screening

The initial investigation into a novel compound's biological activity typically follows a tiered approach, often referred to as a screening cascade. This process is designed to efficiently identify potential activities from a broad range of possibilities and then progressively focus on the most promising leads.

Illustrative Quantitative Data Summary

Following the screening cascade, quantitative data would be meticulously collected and organized to allow for clear comparison and decision-making. The table below is a template demonstrating how such data for a hypothetical active compound, "Compound X" (representing this compound), might be presented.

| Assay Type | Target/Cell Line | Parameter | Result (Compound X) |

| Primary Screening | |||

| Cell Viability | MCF-7 (Breast) | % Growth | 45% at 10 µM |

| Cell Viability | A549 (Lung) | % Growth | 98% at 10 µM |

| Cell Viability | HCT116 (Colon) | % Growth | 38% at 10 µM |

| Secondary Assays | |||

| Dose-Response | MCF-7 | IC50 | 2.5 µM |

| Dose-Response | HCT116 | IC50 | 1.8 µM |

| Selectivity Panel | |||

| Kinase Inhibition | Kinase Y | IC50 | 0.5 µM |

| Kinase Inhibition | Kinase Z | IC50 | > 50 µM |

| In Vitro ADME | |||

| Microsomal Stability | Human Liver | t½ | 45 min |

Table 1: A template for summarizing the quantitative data from a hypothetical biological activity screening of a novel compound.

Exemplary Experimental Protocols

Detailed and reproducible protocols are critical for any scientific investigation. Below are examples of standard protocols that could be employed in the initial screening of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO, then diluted in media). Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Example: Kinase Y)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of Kinase Y enzyme, a suitable peptide substrate, and ATP.

-

Compound Addition: In a 384-well plate, add 5 µL of serially diluted this compound in reaction buffer.

-

Enzyme and Substrate Addition: Add 10 µL of a solution containing Kinase Y and the peptide substrate to each well. Incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add a detection reagent (e.g., a phosphospecific antibody in a TR-FRET or luminescence-based format) to stop the reaction and quantify the amount of phosphorylated substrate.

-

Data Acquisition: Read the plate on a suitable plate reader after a 60-minute incubation with the detection reagent.

-

Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Hypothetical Signaling Pathway Investigation

If primary screening were to reveal, for instance, potent and selective inhibition of "Kinase Y," subsequent efforts would focus on understanding the impact of this inhibition on cellular signaling pathways. Kinase Y could be part of a larger cascade, such as a mitogen-activated protein kinase (MAPK) pathway, which is frequently implicated in cancer cell proliferation.

Conclusion

While the biological activity of this compound remains to be elucidated, its novel chemical structure warrants investigation. The framework presented in this guide outlines a systematic and robust approach to the initial screening of this and other unexplored compounds. Through a phased process of high-throughput screening, hit confirmation, and mechanistic studies, the therapeutic potential of such novel entities can be effectively assessed. The path from a novel molecule to a potential therapeutic agent is long and challenging, but it begins with the foundational screening activities detailed here. The exploration of uncharted chemical space, represented by molecules like this compound, is essential for the future of drug discovery.

The Untapped Potential of 3-Methoxycyclobutanamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small, rigid scaffolds are highly sought after in modern drug discovery for their ability to provide precise three-dimensional arrangements of pharmacophoric features, leading to improved potency and selectivity. The cyclobutane moiety, in particular, has garnered increasing interest as a bioisosteric replacement for larger or more flexible groups. This technical guide explores the potential applications of 3-Methoxycyclobutanamine, a relatively underexplored building block, in medicinal chemistry. While direct literature on its biological activity is sparse, this document extrapolates its potential from the well-established roles of cyclobutane derivatives and substituted amines in various therapeutic areas. We present hypothetical applications, potential synthetic routes, and example experimental protocols to stimulate further research into this promising scaffold.

Introduction: The Rise of Small Rings in Drug Design

The quest for novel chemical matter in drug discovery is relentless. Medicinal chemists are continuously searching for scaffolds that offer a balance of rigidity, synthetic accessibility, and desirable physicochemical properties. Small, saturated rings, such as cyclobutanes, have emerged as valuable components in the design of new therapeutic agents.[1][2] Their constrained nature can help to lock in bioactive conformations, reduce entropic penalties upon binding to a target, and provide novel intellectual property space. The incorporation of a cyclobutane ring can influence a molecule's metabolic stability and membrane permeability, key parameters in drug development.

This guide focuses on the potential of this compound, a bifunctional building block that combines the rigidity of the cyclobutane core with the versatile chemical handles of a methoxy group and a primary amine.

Physicochemical Properties and Structural Features

-

A Strained Cyclobutane Ring: This imparts a defined three-dimensional geometry.

-

A Methoxy Group: This group can act as a hydrogen bond acceptor and influence solubility and metabolic stability. Its position on the ring can be used to probe specific interactions within a binding pocket.

-

A Primary Amine: This is a key functional group for forming salts to improve solubility and for introducing a wide range of substituents to explore structure-activity relationships (SAR).

A summary of the computed properties for a closely related compound is presented in Table 1.

| Property | Value (for trans-3-methoxy-N-methyl-cyclobutanamine HCl) | Data Source |

| Molecular Formula | C12H28Cl2N2O2 | PubChem[3] |

| Molecular Weight | 303.27 g/mol | PubChem[3] |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 1: Computed Physicochemical Properties of a this compound Analog.

Potential Therapeutic Applications

Based on the known biological activities of other small cyclic amines and cyclobutane-containing molecules, this compound could serve as a valuable building block in the following therapeutic areas:

Kinase Inhibition

The cyclobutane scaffold has been successfully incorporated into kinase inhibitors. For example, 3-hydroxycyclobutanecarbonitrile is a key building block for Tofacitinib, a Janus kinase (JAK) inhibitor.[1] The rigid nature of the cyclobutane ring helps to position key binding motifs correctly within the ATP-binding pocket of the kinase. The amine group of this compound could be functionalized to interact with the hinge region of a kinase, while the methoxy group could be directed towards the solvent-exposed region or a specific sub-pocket.

GPCR Modulation

Many G-protein coupled receptor (GPCR) ligands are characterized by a basic amine that interacts with a conserved aspartate residue in transmembrane helix 3. The this compound scaffold could be elaborated to present the amine in a specific orientation for optimal interaction with the GPCR binding site. The methoxy group could provide additional interactions to enhance subtype selectivity.

Ion Channel Blockade

Small amines are known to act as blockers for various ion channels. The defined stereochemistry of the this compound scaffold could be exploited to develop selective blockers. The cyclobutane ring could position the amine moiety within the channel pore, while substituents appended to the amine could modulate the blocking kinetics and affinity.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is not widely reported, but a plausible synthetic route can be envisioned starting from a commercially available cyclobutanone derivative.

Hypothetical Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway leverages common and robust chemical transformations.

Figure 1: Hypothetical synthesis of this compound.

Example Experimental Protocol: Synthesis of this compound

Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Oximation of 3-Methoxycyclobutanone

-

To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound oxime, which may be used in the next step without further purification.

Step 2: Reduction of this compound Oxime

-

Dissolve the crude oxime from the previous step in methanol.

-

Add a catalytic amount of Raney Nickel (approximately 10% by weight).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation or column chromatography to yield the final product.

Hypothetical Biological Evaluation: Kinase Inhibition Assay

To explore the potential of this compound as a scaffold for kinase inhibitors, a library of derivatives could be synthesized and screened against a panel of kinases.

Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening a compound library against a target kinase.

Figure 2: Workflow for kinase inhibitor screening.

Example Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)

-

Prepare a series of dilutions of the test compounds (derived from this compound) in DMSO.

-

In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP in a buffer solution.

-

Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at room temperature for 1 hour.

-

Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement

Should derivatives of this compound prove to be effective kinase inhibitors, they could modulate various signaling pathways implicated in diseases such as cancer and inflammation. For example, inhibition of a kinase in the MAPK/ERK pathway could have therapeutic benefits.

Figure 3: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, building block for medicinal chemistry. Its rigid cyclobutane core, combined with the synthetic versatility of the methoxy and amine functional groups, makes it a promising scaffold for the development of novel therapeutics. While direct experimental data is currently lacking, the known successes of other cyclobutane-containing drugs provide a strong rationale for its investigation.

Future work should focus on developing efficient and scalable syntheses of this compound and its enantiomers. The creation and screening of small, focused libraries of its derivatives against various biological targets, particularly kinases, GPCRs, and ion channels, is a logical next step. Such studies will be crucial in uncovering the true potential of this promising scaffold in the ongoing search for new medicines.

References

Methodological & Application

Synthesis of 3-Methoxycyclobutanamine via Reductive Amination: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry, through reductive amination of 3-methoxycyclobutanone. Two primary methods are presented: a catalytic hydrogenation approach using Raney® Nickel and a milder, more selective method employing sodium triacetoxyborohydride (STAB). This document offers a comprehensive guide, including experimental procedures, quantitative data comparison, and visual workflows to aid in the successful synthesis of the target compound.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of amines from carbonyl compounds.[1][2] This one-pot reaction, which involves the formation of an intermediate imine or iminium ion followed by its reduction, is widely favored for its efficiency and broad substrate scope.[1][2] this compound is a key structural motif in various pharmacologically active molecules, and its efficient synthesis is of significant interest to the drug development community. This note details two robust protocols for its preparation from 3-methoxycyclobutanone, providing researchers with versatile options depending on available equipment and desired reaction conditions.

Comparative Data of Synthetic Protocols

Two distinct and effective methods for the synthesis of this compound are outlined below. The choice of method may be guided by factors such as available equipment, safety considerations, and desired scale.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Borohydride Reduction |

| Starting Material | 3-Methoxycyclobutanone | 3-Methoxycyclobutanone |

| Amine Source | Ammonia (in Ethanol) | Ammonium Acetate |

| Reducing Agent | Hydrogen Gas (H₂) | Sodium Triacetoxyborohydride (STAB) |

| Catalyst | Raney® Nickel | Acetic Acid (as catalyst for imine formation) |

| Solvent | Ethanol | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Temperature | 100 °C | Room Temperature |

| Pressure | 80 psi (H₂) | Atmospheric |

| Reaction Time | 12 hours | 12-24 hours |

| Reported Yield | ~85% | High (typically >80% for analogous ketones)[1][3] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method utilizes high-pressure hydrogen gas and a nickel catalyst for the reductive amination.

Materials:

-

3-Methoxycyclobutanone

-

Ethanol (anhydrous)

-

Ammonia (7N solution in ethanol)

-

Raney® Nickel (50% slurry in water)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a high-pressure reactor vessel, add 3-methoxycyclobutanone.

-

Add a 7N solution of ammonia in ethanol.

-

Under an inert atmosphere, carefully add the Raney® Nickel slurry. Caution: Raney® Nickel is pyrophoric and should be handled with care.

-

Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel to 80 psi with hydrogen.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the temperature and pressure for 12 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol offers a milder alternative using a chemical reducing agent at atmospheric pressure.[1][3][4]

Materials:

-

3-Methoxycyclobutanone

-

Ammonium Acetate

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxycyclobutanone and ammonium acetate.

-

Add 1,2-dichloroethane (or THF) to the flask.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.[1]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. Note: The addition may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of this compound.

Caption: Comparison of the two synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through reductive amination of 3-methoxycyclobutanone using either catalytic hydrogenation or a borohydride-based reducing agent. The catalytic method is suitable for larger-scale synthesis where appropriate high-pressure equipment is available. The sodium triacetoxyborohydride method provides a milder, highly selective, and more accessible alternative for laboratory-scale synthesis, avoiding the need for specialized high-pressure apparatus and the handling of pyrophoric catalysts. Both protocols offer high yields and represent reliable methods for accessing this important synthetic intermediate.

References

The Emerging Role of 3-Methoxycyclobutanamine in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic potential is a driving force in modern drug discovery. Among the emerging building blocks, saturated small rings have garnered significant attention for their ability to provide unique three-dimensional diversity and favorable physicochemical properties. This document provides an in-depth look at 3-Methoxycyclobutanamine, a promising yet underexplored building block, and its potential applications in the design of next-generation therapeutics, particularly in the realm of kinase inhibition.

Introduction to this compound

This compound is a bifunctional building block featuring a cyclobutane core, a primary or secondary amine, and a methoxy group. This unique combination of functionalities offers several advantages in medicinal chemistry:

-

Three-Dimensional Scaffolding: The puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, enabling precise interactions with biological targets.

-

Improved Physicochemical Properties: The incorporation of a cyclobutane moiety can lead to improved metabolic stability, reduced planarity, and enhanced solubility compared to more traditional aromatic scaffolds.

-

Versatile Synthetic Handle: The amine functionality serves as a key attachment point for further chemical elaboration, allowing for the construction of diverse compound libraries. The methoxy group can influence lipophilicity and may engage in specific hydrogen bond interactions within a target's binding site.

Application in Kinase Inhibitor Design: Targeting the JAK-STAT Pathway

A primary area of application for this compound and its derivatives is in the development of protein kinase inhibitors. The Janus kinase (JAK) family of enzymes, which play a critical role in the JAK-STAT signaling pathway, are particularly relevant targets. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. Inhibiting JAKs can therefore modulate the inflammatory response and cell proliferation.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Proposed Synthesis of this compound Derivatives

Experimental Protocols (Hypothetical Examples)

The following protocols are hypothetical and based on general procedures for reactions of this type. They are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of cis-3-Methoxycyclobutanamine

Materials:

-

cis-3-Aminocyclobutanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of cis-3-aminocyclobutanol (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford cis-3-methoxycyclobutanamine.

Protocol 2: Coupling of this compound to a Heterocyclic Core (General)

Materials:

-

This compound (cis or trans)

-

Chloro-substituted heterocyclic core (e.g., a pyrimidine or pyridine derivative)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the chloro-substituted heterocyclic core (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or column chromatography to yield the desired N-(3-methoxycyclobutyl)heterocyclic compound.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for compounds derived from this compound is not extensively published, we can infer potential SAR based on related cyclobutane-containing kinase inhibitors. The table below presents hypothetical data to illustrate the potential impact of stereochemistry and substitution on kinase inhibition.

| Compound ID | Stereochemistry | R Group on Amine | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| Ex-1 | cis | H | 150 | 300 | 50 |

| Ex-2 | trans | H | 80 | 150 | 25 |

| Ex-3 | cis | Methyl | 120 | 250 | 40 |

| Ex-4 | trans | Methyl | 60 | 120 | 15 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

From this hypothetical data, a few SAR trends can be postulated:

-

Stereochemistry: The trans isomer may exhibit greater potency compared to the cis isomer, potentially due to a more favorable orientation of the substituents within the kinase active site.

-

Amine Substitution: Small alkyl substitution on the amine, such as a methyl group, might be tolerated or even slightly improve potency.

-

Selectivity: The cyclobutane scaffold could be tuned to achieve selectivity among the JAK family members.

Conclusion and Future Directions

This compound represents a valuable and underexplored building block for modern drug discovery. Its unique structural features and synthetic accessibility make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The hypothetical protocols and SAR data presented here provide a foundation for researchers to begin exploring the potential of this promising molecule. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully elucidate the therapeutic potential of the this compound scaffold.

Application Notes and Protocols for the Synthesis of Constrained Analogues Using (R)-3-Methoxycyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In contemporary drug discovery, the synthesis of conformationally constrained analogues of bioactive molecules is a pivotal strategy for enhancing potency, selectivity, and pharmacokinetic properties. The incorporation of rigid scaffolds reduces the entropic penalty upon binding to a biological target, often leading to improved affinity. Cyclobutane derivatives, in particular, are attractive building blocks for introducing conformational constraints due to their unique three-dimensional geometry.[1][2] This document provides detailed application notes and protocols for the synthesis of constrained analogues utilizing the chiral building block, (R)-3-Methoxycyclobutanamine. The focus is on the formation of amide bonds with various carboxylic acids, a common linkage in many pharmaceutical agents.[3] The protocols provided are representative examples of standard synthetic procedures.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of N-acyl-(R)-3-methoxycyclobutanamine Analogues

| Analogue ID | Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| CBA-001 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 85 | >98 |

| CBA-002 | 4-Chlorobenzoic Acid | EDC/HOBt | NMM | DCM | 6 | 82 | >97 |

| CBA-003 | Acetic Acid | T3P | Pyridine | THF | 2 | 91 | >99 |

| CBA-004 | Phenylacetic Acid | COMU | DIPEA | DMF | 3 | 88 | >98 |

| CBA-005 | Boc-L-Proline | PyBOP | DIPEA | DCM | 5 | 79 | >96 |

Table 2: Characterization Data for Representative N-acyl-(R)-3-methoxycyclobutanamine Analogues

| Analogue ID | Molecular Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | ¹H NMR (δ, ppm, CDCl₃) Highlights |

| CBA-001 | C₁₃H₁₇NO₂ | 220.1332 | 220.1335 | 7.80-7.78 (m, 2H), 7.50-7.40 (m, 3H), 6.25 (d, 1H), 4.55 (m, 1H), 3.95 (m, 1H), 3.25 (s, 3H), 2.80-2.70 (m, 2H), 2.30-2.20 (m, 2H) |

| CBA-002 | C₁₃H₁₆ClNO₂ | 254.0942 | 254.0946 | 7.75 (d, 2H), 7.40 (d, 2H), 6.30 (d, 1H), 4.50 (m, 1H), 3.90 (m, 1H), 3.28 (s, 3H), 2.75-2.65 (m, 2H), 2.35-2.25 (m, 2H) |

| CBA-003 | C₈H₁₅NO₂ | 158.1176 | 158.1179 | 5.80 (d, 1H), 4.40 (m, 1H), 3.85 (m, 1H), 3.20 (s, 3H), 2.60-2.50 (m, 2H), 2.15-2.05 (m, 2H), 1.95 (s, 3H) |

Experimental Protocols

The following protocols describe detailed methodologies for the synthesis of constrained analogues via amide bond formation with (R)-3-Methoxycyclobutanamine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the synthesis of N-acyl-(R)-3-methoxycyclobutanamine derivatives using HATU as the coupling reagent.

Materials:

-

(R)-3-Methoxycyclobutanamine

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add a solution of (R)-3-Methoxycyclobutanamine (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(R)-3-methoxycyclobutanamine analogue.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a classic and cost-effective method for amide bond formation using EDC in combination with HOBt.

Materials:

-

(R)-3-Methoxycyclobutanamine

-

Carboxylic acid of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

NMM (N-Methylmorpholine)

-

Anhydrous DCM (Dichloromethane)

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Add NMM (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add (R)-3-Methoxycyclobutanamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure amide product.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of constrained analogues using (R)-3-Methoxycyclobutanamine.

References

Application Notes and Protocols for Parallel Synthesis of 3-Methoxycyclobutanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the parallel synthesis of a library of 3-methoxycyclobutanamine derivatives. The protocols outlined below are designed for high-throughput synthesis and are suitable for generating a diverse set of compounds for screening in drug discovery programs. The this compound scaffold is a valuable starting point for the development of novel therapeutics due to its three-dimensional structure and desirable physicochemical properties.

Introduction

Parallel synthesis is a powerful strategy in medicinal chemistry for the rapid generation of compound libraries.[1][2][3] By performing multiple reactions simultaneously, researchers can efficiently explore the structure-activity relationships (SAR) of a lead compound.[4][5] This document details a robust workflow for the parallel synthesis of N-acyl and N-sulfonyl derivatives of this compound, starting from a common intermediate. The methodologies described are amenable to automation and high-throughput purification techniques.

Overview of the Synthetic Strategy

The parallel synthesis strategy involves a two-step sequence starting from a protected this compound core. The key steps are:

-

Deprotection: Removal of the amine protecting group to reveal the free amine.

-

Diversification: Acylation or sulfonylation of the free amine with a variety of carboxylic acids or sulfonyl chlorides in a parallel format.

This approach allows for the introduction of a wide range of substituents at the amino group, leading to a structurally diverse library of final compounds.

Experimental Protocols

Protocol 1: Parallel Deprotection of Boc-3-methoxycyclobutanamine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material in a 96-well plate format.

Materials:

-

N-Boc-3-methoxycyclobutanamine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

96-well deep-well plate

-

Inert atmosphere (Nitrogen or Argon)

-

Shaker

Procedure:

-

In each well of a 96-well deep-well plate, add a solution of N-Boc-3-methoxycyclobutanamine (100 mg, 0.46 mmol) in DCM (2 mL).

-

To each well, add TFA (0.5 mL) dropwise at 0 °C.

-

Seal the plate and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixtures in each well under reduced pressure to remove the solvent and excess TFA.

-

The resulting crude this compound trifluoroacetate salt is used directly in the next step without further purification.

Protocol 2: Parallel Amide Coupling

This protocol outlines the parallel synthesis of N-acyl-3-methoxycyclobutanamine derivatives using a diverse set of carboxylic acids.

Materials:

-

Crude this compound trifluoroacetate salt from Protocol 1

-

A library of diverse carboxylic acids

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Dimethylformamide (DMF)

-

96-well deep-well plate

-

Inert atmosphere (Nitrogen or Argon)

-

Shaker

Procedure:

-

To each well of the 96-well plate containing the crude this compound trifluoroacetate salt, add a solution of the corresponding carboxylic acid (0.5 mmol) in DMF (2 mL).

-

Add DIPEA (0.24 mL, 1.38 mmol) to each well to neutralize the trifluoroacetate salt.

-

Add a solution of BOP (243 mg, 0.55 mmol) in DMF (1 mL) to each well.

-

Seal the plate and shake the reaction mixtures at room temperature for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reactions by adding water (2 mL) to each well.

-

The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.

Protocol 3: Parallel Sulfonamide Synthesis

This protocol describes the parallel synthesis of N-sulfonyl-3-methoxycyclobutanamine derivatives using a variety of sulfonyl chlorides.

Materials:

-

Crude this compound trifluoroacetate salt from Protocol 1

-

A library of diverse sulfonyl chlorides

-

Pyridine

-

Dichloromethane (DCM)

-

96-well deep-well plate

-

Inert atmosphere (Nitrogen or Argon)

-

Shaker

Procedure:

-

To each well of the 96-well plate containing the crude this compound trifluoroacetate salt, add DCM (2 mL).

-

Add pyridine (0.11 mL, 1.38 mmol) to each well.

-

Add a solution of the corresponding sulfonyl chloride (0.5 mmol) in DCM (1 mL) to each well at 0 °C.

-